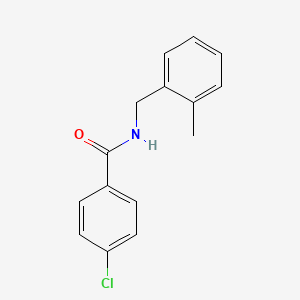

4-nitrobenzyl 2-chlorobenzoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Nitrobenzyl 2-chlorobenzoate is a chemical compound of interest in various fields of chemistry due to its reactive functional groups. It is a derivative of benzoic acid, where a nitro group is attached to a benzyl position and a chloro group to the benzoic acid part. This structure makes it a versatile intermediate for various chemical syntheses and applications.

Synthesis Analysis

The synthesis of 4-nitrobenzyl-related compounds involves multi-step chemical reactions starting from basic aromatic compounds. For instance, the synthesis of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole, a related compound, involves nucleophilic substitution and cyclization steps starting from phenylenediamine and involves the use of glycolic acid for cyclisation to avoid by-products (Sparke et al., 2010). Although specific synthesis routes for 4-nitrobenzyl 2-chlorobenzoate are not detailed, similar synthetic strategies may be applied.

Molecular Structure Analysis

The molecular structure of compounds related to 4-nitrobenzyl 2-chlorobenzoate can be characterized by various spectroscopic techniques. The crystal structures of related compounds demonstrate the arrangements of functional groups and overall molecular geometry. For instance, X-ray diffraction techniques provide detailed insight into the molecular arrangement, demonstrating how nitro, benzyl, and chloro groups influence the molecular structure (E. M. van der Aar et al., 1997).

Chemical Reactions and Properties

4-Nitrobenzyl 2-chlorobenzoate can undergo various chemical reactions due to its active nitro and chloro groups. For example, nitro groups can be involved in reduction reactions transforming them into amino groups, while chloro groups can undergo nucleophilic substitution reactions. These properties allow for further functionalization and application in different chemical syntheses.

Physical Properties Analysis

The physical properties of 4-nitrobenzyl 2-chlorobenzoate, such as melting point, boiling point, and solubility, would depend on the molecular structure. Typically, compounds with nitro and chloro substituents exhibit distinct physical properties due to their polar nature. However, specific data on this compound would require experimental determination or computational modeling for precise values.

Chemical Properties Analysis

The chemical properties of 4-nitrobenzyl 2-chlorobenzoate include its reactivity towards nucleophiles due to the chloro group and its potential as an electrophile due to the nitro group. These groups make the compound reactive in various organic synthesis reactions, such as nucleophilic substitution reactions and reduction reactions. Additionally, the presence of these functional groups can significantly impact the compound's acidity, stability, and reactivity in different chemical environments.

References:

安全和危害

作用机制

Target of Action

It’s structurally similar to 4-nitrobenzyl chloroformate , which is known to be used in peptide synthesis . This suggests that 4-nitrobenzyl 2-chlorobenzoate might also interact with proteins or peptides.

Mode of Action

Benzylic compounds are known to undergo reactions such as free radical bromination and nucleophilic substitution . It’s plausible that 4-nitrobenzyl 2-chlorobenzoate might interact with its targets in a similar manner, leading to changes in the structure or function of the target molecules.

Biochemical Pathways

A study on the biodegradation of 4-chlorobenzoic acid, a structurally similar compound, suggests that it is metabolized via an initial hydrolytic dehalogenation yielding 4-hydroxybenzoic acid, which is then hydroxylated to protocatechuic acid (pca) and subsequently metabolized via the β-ketoadipate pathway .

Pharmacokinetics

Its molecular weight of 277660 Da suggests that it might have reasonable bioavailability, as compounds with a molecular weight below 500 Da are generally well-absorbed.

属性

IUPAC Name |

(4-nitrophenyl)methyl 2-chlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO4/c15-13-4-2-1-3-12(13)14(17)20-9-10-5-7-11(8-6-10)16(18)19/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZNJBIOVKCJPDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitrobenzyl 2-chlorobenzoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-methylphenyl)thio]-N-[3-(methylthio)phenyl]propanamide](/img/structure/B5854965.png)

![2-(2-methyl-1H-benzimidazol-1-yl)-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B5854988.png)

![7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B5854997.png)

![3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-N,N,4-trimethylbenzenesulfonamide](/img/structure/B5855008.png)

![1-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B5855017.png)

![3-methyl-N'-[(3-pyridinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5855026.png)

![4-{[(4-chlorophenyl)thio]methyl}benzamide](/img/structure/B5855053.png)

![3-amino-2-benzyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5855056.png)